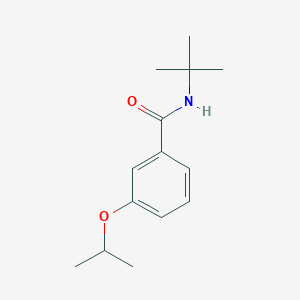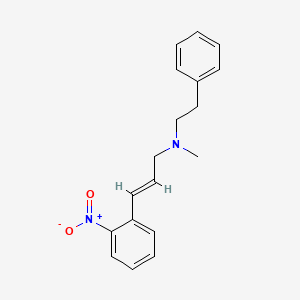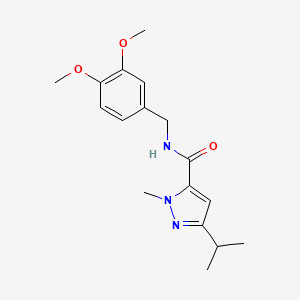
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the chalcone family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for a long time. However, it has some limitations, such as low solubility in water and poor bioavailability.
Future Directions
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to explore its use as a chemopreventive agent for cancer. Additionally, further studies are needed to understand the mechanism of action of the compound and to improve its bioavailability and solubility.
Synthesis Methods
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with acetophenone in the presence of glacial acetic acid and catalytic amount of hydrochloric acid to yield this compound.
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenyl-2-propen-1-one has been extensively studied for its diverse biological activities. It has been found to possess significant antioxidant, anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-20-13-7-5-11-17(20)15-18(22(25)16-9-3-2-4-10-16)23-24-19-12-6-8-14-21(19)27-23/h2-15H,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIKQFSQFUDLJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)
![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5467082.png)
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)


![1-benzoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5467165.png)